3-Decyne

Übersicht

Beschreibung

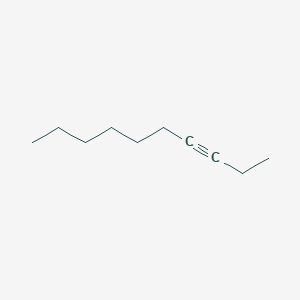

3-Decyne is a member of the alkyne hydrocarbons, a family of organic compounds that feature carbon-carbon triple bonds in their molecular structure . It is notable for its ten carbon atoms, which gives it the “dec-” prefix in its name . The molecular formula of this compound is C10H18 .

Synthesis Analysis

This compound, along with other alkynes, can be synthesized through several methods. One common method is by the elimination of hydrogen halides from vicinal dihalides, a process known as dehydrohalogenation . Another technique is the Corey-Fuchs reaction, where an aldehyde undergoes a series of reactions to eventually form an alkyne .

Molecular Structure Analysis

The molecular formula of this compound is C10H18 . The IUPAC name for this compound is dec-3-yne . The InChIKey for this compound is JUWXVJKQNKKRLD-UHFFFAOYSA-N .

Chemical Reactions Analysis

Thanks to its carbon-carbon triple bond, this compound can undergo a variety of reactions, including hydrogenation, halogenation, and hydrohalogenation, providing a pathway for the synthesis of many complex organic compounds .

Physical And Chemical Properties Analysis

This compound is a colorless liquid with an odor like petrol . It has a molecular weight of 138.25 g/mol . It is generally insoluble in water due to its nonpolar nature but is soluble in many organic solvents, including diethyl ether and ethanol . The boiling point of this compound is 179.2±3.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Enantioselective Crotylborations and Pauson-Khand Reactions

3-Decyne is utilized in asymmetric allylborations, particularly with 3-decynal dicobalt hexacarbonyl. This process leads to stereochemically defined 1,6-enyne dicobalt hexacarbonyl complexes. These complexes are significant for highly diastereoselective intramolecular Pauson-Khand cyclizations to produce bicyclooctenones. The enantioselectivity of these reactions is noteworthy, providing a convenient route for synthesizing stereochemically complex molecules (Roush & Park, 1991).

Aryne Chemistry and Regioselectivity

Aryne chemistry, specifically the reactions of unsymmetrical arynes like 3-halobenzynes, is another area where this compound is applicable. This research focuses on understanding the regioselectivity trends in aryne reactions, which is crucial for advances in aryne methodology and natural product synthesis. The study of these reactions helps in the efficient synthesis of functionalized heterocycles (Medina et al., 2014).

Enyne Metathesis and Bond Reorganization

Enyne metathesis, a bond reorganization of an alkene and an alkyne to produce a 1,3-diene, has significant applications in scientific research involving this compound. This process is atom economical and driven by the enthalpic stability of the 1,3-diene produced. The process is utilized in both intramolecular and intermolecular applications and is key to synthetic problems and catalyst design (Diver & Giessert, 2004).

Glaser Coupling and Synthesis of 1,3-Diynes

The synthesis of 1,3-diynes, through Glaser coupling of terminal alkynes like this compound, plays a pivotal role in producing polymers, biologically active molecules, and light harvesting systems. This process has seen significant advancements with the development of greener protocols, enhancing the efficacy of Glaser coupling reactions (Sindhu & Anilkumar, 2014).

Synthesis and Isomerization in Organic Chemistry

This compound is involved in the synthesis and isomerization processes within organic chemistry, particularly in the context of high energy forms of carbon-rich compounds. The studies in this field focus on the formation and transformation of complex molecular structures, demonstrating new carbon skeletal rearrangements (Hayama et al., 2007).

AlCl3-Catalyzed Hydrosilylation

The AlCl3-catalyzed hydrosilylation of alkynes, including this compound, with hydropolysilanes is an important chemical reaction. This reaction is crucial in forming products with intact Si−Si bonds, which have applications in various chemical syntheses (Kato et al., 2010).

Radical Carbocyanation and Photocatalysis

This compound is also significant in the field of radical carbocyanation of 1,3-dienes via photocatalytic generation of allylcopper complexes. This process, which can be applied to 1,3-enynes, is pivotal in producing chiral allyl cyanides and other value-added products (Lu et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Decyne is a chemical compound with the molecular formula C10H18 . It is an alkyne, a type of hydrocarbon that contains a carbon-carbon triple bond

Mode of Action

As an alkyne, it may participate in various chemical reactions, such as addition reactions, oxidation, and reduction . .

Eigenschaften

IUPAC Name |

dec-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-5,7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWXVJKQNKKRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178543 | |

| Record name | 3-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like petrol; [Alfa Aesar MSDS] | |

| Record name | 3-Decyne | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2384-85-2 | |

| Record name | 3-Decyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Decyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Decyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 3-decyne as described in the research?

A1: this compound is primarily used as a starting material in the synthesis of cis-7-eicosen-11-one. [] This compound serves as a sex pheromone for the peach fruit moth and is utilized in pest control strategies.

Q2: Can you describe the synthesis of cis-7-eicosen-11-one from this compound as detailed in the research?

A2: The synthesis involves multiple steps: []

Q3: Has this compound been identified as a volatile compound in any fruits or vegetables?

A3: Yes, research has identified this compound as a volatile organic compound (VOC) present in the flesh of cucumber (Cucumis sativus L.). [] This discovery was made while analyzing the impact of different bottle gourd rootstocks on the VOC profile of grafted cucumber plants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.